molecular formula C11H10Cl2O5 B3035663 Dimethyl 2-(2,4-dichlorophenoxy)malonate CAS No. 338400-10-5

Dimethyl 2-(2,4-dichlorophenoxy)malonate

Cat. No.: B3035663
CAS No.: 338400-10-5
M. Wt: 293.1 g/mol
InChI Key: JTDNNIOCIVVWID-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,4-dichlorophenoxy)malonate is an organic compound with the molecular formula C11H10Cl2O5. It is a derivative of malonic acid and is characterized by the presence of two ester groups and a dichlorophenoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2,4-dichlorophenoxy)malonate can be synthesized through the esterification of malonic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the 2,4-dichlorophenoxy group. The reaction typically involves the following steps:

    Esterification: Malonic acid is reacted with methanol in the presence of sulfuric acid to form dimethyl malonate.

    Substitution: Dimethyl malonate is then reacted with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide to introduce the dichlorophenoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,4-dichlorophenoxy)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, reaction with an amine can form an amide.

    Hydrolysis: The major products are 2,4-dichlorophenoxyacetic acid and methanol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 2-(2,4-dichlorophenoxy)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-(2,4-dichlorophenoxy)malonate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The dichlorophenoxy group can also participate in binding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Dimethyl 2-(2,4-dichlorophenoxy)malonate can be compared with other malonate derivatives and dichlorophenoxy compounds:

    Dimethyl malonate: Lacks the dichlorophenoxy group, making it less reactive in certain substitution reactions.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide, structurally similar but lacks the ester groups.

    Ethyl 2-(2,4-dichlorophenoxy)acetate: Similar structure but with an ethyl ester instead of a dimethyl ester, leading to different reactivity and applications.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

dimethyl 2-(2,4-dichlorophenoxy)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O5/c1-16-10(14)9(11(15)17-2)18-8-4-3-6(12)5-7(8)13/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDNNIOCIVVWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235325
Record name 1,3-Dimethyl 2-(2,4-dichlorophenoxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338400-10-5
Record name 1,3-Dimethyl 2-(2,4-dichlorophenoxy)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338400-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-(2,4-dichlorophenoxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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